(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrazine core, followed by the introduction of the hydroxy group at the 8th position. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can undergo substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione involves its interaction with specific molecular targets and pathways. The hydroxy group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrazine derivatives: These compounds share the same core structure but differ in their functional groups and substitutions.
Hydroxy-substituted heterocycles: Compounds with similar hydroxy groups attached to different heterocyclic cores.
Uniqueness
(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione is unique due to its specific stereochemistry and the presence of both the hydroxy group and the pyrido[1,2-a]pyrazine core. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(8S,9aR)-8-hydroxy-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O3/c11-5-1-2-10-6(3-5)8(13)9-4-7(10)12/h5-6,11H,1-4H2,(H,9,13)/t5-,6+/m0/s1 |
InChI Key |
QMNIDDVHWKXWSC-NTSWFWBYSA-N |
Isomeric SMILES |
C1CN2[C@H](C[C@H]1O)C(=O)NCC2=O |
Canonical SMILES |
C1CN2C(CC1O)C(=O)NCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.